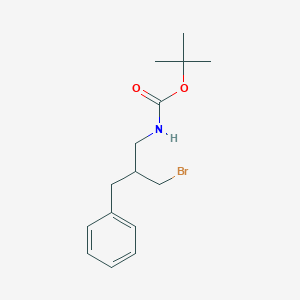

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis. The tert-butyl group attached to the nitrogen of the carbamate function is a common protecting group in organic synthesis, providing steric bulk and improving the solubility of some compounds .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various synthetic routes. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of related compounds often involves protection and deprotection steps, as seen in the synthesis of tert-butyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, where an iodolactamization is a key step . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various computational methods. For example, the vibrational frequencies and optimized geometric parameters of tert-butyl N-(thiophen-2yl)carbamate were calculated using density functional theory (DFT) methods, which showed good agreement with experimental data . Similarly, the structure and vibrational spectra of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate were investigated using Hartree-Fock (HF) and DFT calculations, indicating that B3LYP provided superior results for molecular problems10.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with atmospheric carbon dioxide generates a zwitterionic ammonium carbamate salt, showcasing the reactivity of tert-butyl-containing compounds with CO2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group can enhance the steric bulk and affect the solubility and reactivity of the compound. For example, the tert-butyl moiety in benzothiazole modified carbazole derivatives was found to play a crucial role in gel formation, which is significant for the development of chemosensors . The vibrational frequency analysis of tert-butyl N-(thiophen-2yl)carbamate provided insights into the compound's physical properties, such as bond lengths and angles, which are essential for understanding its reactivity and interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity : Tert-butyl carbamate derivatives, such as Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate, are studied for their potential in chemical synthesis. For instance, they can undergo metalation and react with electrophiles efficiently, as demonstrated in the metalation and alkylation of silicon and nitrogen (Sieburth, Somers, & O'hare, 1996). This chemical reactivity is crucial for the development of new synthetic routes in organic chemistry.

Enantioselective Synthesis : These compounds are also used in the enantioselective synthesis of amino acid derivatives, such as 2-substituted 3-aminopropanoic acid derivatives (Arvanitis et al., 1998). This application is significant in pharmaceutical research for the production of chiral compounds.

Structural Studies and Hydrogen Bond Analysis : Research has been conducted on carbamate derivatives, including structural characterization and analysis of molecular interactions. Studies have explored how hydrogen bonds and molecular electrostatic potential contribute to the crystallization and molecular architecture of such compounds (Das et al., 2016). This research is vital for understanding molecular structures and interactions in material science.

Deprotection in Organic Synthesis : Tert-butyl carbamates play a role in the deprotection of other organic compounds. For example, aqueous phosphoric acid has been used for the deprotection of tert-butyl carbamates, esters, and ethers, showing their relevance in synthetic organic chemistry (Li et al., 2006).

Development of Antioxidants : These compounds have been involved in the synthesis of new antioxidants. For instance, new antioxidants with hindered phenol groups and higher molecular weight have been synthesized using derivatives of tert-butyl carbamate (Pan, Liu, & Lau, 1998). This research is important for materials science, especially in the development of materials with enhanced stability.

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

The potential future directions for Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate could involve its use in the synthesis of various pharmaceutical and biologically active compounds. Its role as an alkylating reagent suggests that it could be used in the development of new synthetic methodologies and in the synthesis of novel compounds with potential biological activity .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-benzyl-3-bromopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-11-13(10-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQDLRYQNNISQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)

![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)

![N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide](/img/structure/B3014213.png)